molecular formula C11H15NO B2371002 N-methyl-4-phenylbutanamide CAS No. 42407-51-2

N-methyl-4-phenylbutanamide

Cat. No.: B2371002
CAS No.: 42407-51-2
M. Wt: 177.247
InChI Key: WEKPKUUXSDVLAT-UHFFFAOYSA-N
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Description

N-methyl-4-phenylbutanamide is an organic compound with the molecular formula C11H15NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. This compound is known for its applications in various fields, including chemistry and pharmaceuticals, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methyl-4-phenylbutanamide can be synthesized through several methods. One common approach involves the reaction of 4-phenylbutanoic acid with methylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions: N-methyl-4-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide to the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, where the amide group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.

Major Products:

    Oxidation: 4-phenylbutanoic acid.

    Reduction: N-methyl-4-phenylbutylamine.

    Substitution: Depending on the nucleophile, products can vary widely.

Scientific Research Applications

N-methyl-4-phenylbutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-methyl-4-phenylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-methyl-4-phenylbutanamide can be compared with other similar compounds such as:

    N-methyl-4-phenylbutylamine: This compound is the reduced form of this compound and has different chemical properties and applications.

    4-phenylbutanoic acid: The oxidized form of this compound, used in different chemical reactions and industrial processes.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different biological targets. This versatility makes it valuable in multiple fields of research and industry.

Properties

IUPAC Name

N-methyl-4-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-12-11(13)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKPKUUXSDVLAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42407-51-2
Record name N-methyl-4-phenylbutanamide
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